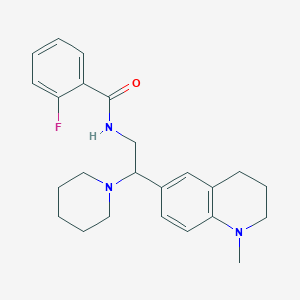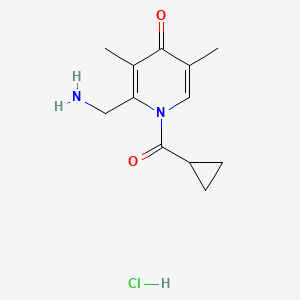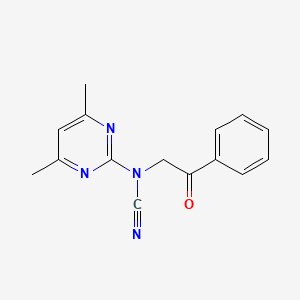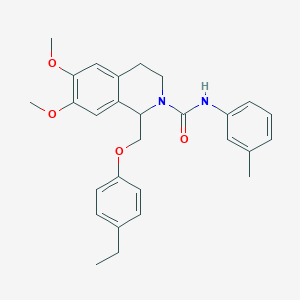![molecular formula C17H20N2O2 B2477641 N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-10-5](/img/structure/B2477641.png)
N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, also known as FH1, is a small molecule that has been extensively studied for its potential application in cancer research. This compound is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a critical role in the de novo pyrimidine synthesis pathway. DHODH has been identified as a promising target for cancer therapy, as cancer cells have an increased demand for nucleotides for DNA synthesis and cell proliferation.
Applications De Recherche Scientifique
Hydrogen Bonding and Structural Analysis
Hydrogen bonding plays a crucial role in the stability and conformation of compounds similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide. The study by Kubicki, Bassyouni, & Codding (2000) on anticonvulsant enaminones reveals the importance of hydrogen bonding in the crystal structures of these compounds, highlighting the cyclohexene rings' sofa conformations and the interaction between hydrogen bonds and molecular chains (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Biological Activities
The synthesis and evaluation of biological activities of compounds related to this compound have been subjects of interest due to their potential as potassium channel openers and antihypertensive agents. Brown et al. (1993) explored the synthesis and activities of potent potassium channel openers derived from related structures, indicating the potential interaction at an extra binding site and suggesting a promising avenue for antihypertensive and antianginal agents (Brown et al., 1993).
Chemical Transformations and Derivative Synthesis
Exploring the chemical transformations of related enaminones and their derivatives has been a focus to understand their reactivity and potential applications. The work by Carlsson & Lawesson (1982) on the reduction of enaminones to synthesize α,β-unsaturated aldehydes showcases the versatility of these compounds in organic synthesis and their potential as intermediates in the production of various chemical entities (Carlsson & Lawesson, 1982).
Advanced Synthetic Methods
Advanced synthetic methods, such as phosphine-catalyzed [4 + 2] annulation, have been applied to the synthesis of highly functionalized tetrahydropyridines from related compounds, illustrating the complex chemistry and the potential for generating novel structures with significant biological activities (Zhu, Lan, & Kwon, 2003).
Radiosynthesis and Imaging Applications
The radiosynthesis of [11C]WAY 100635 from related compounds demonstrates the application of these chemicals in imaging studies, particularly in understanding receptor dynamics in the brain, showcasing the intersection of organic synthesis and biomedical research (Wilson, DaSilva, & Houle, 1996).
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-7-8-15-14(19-12)11-16(21-15)17(20)18-10-9-13-5-3-2-4-6-13/h5,7-8,11H,2-4,6,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIFJDHGOKYRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

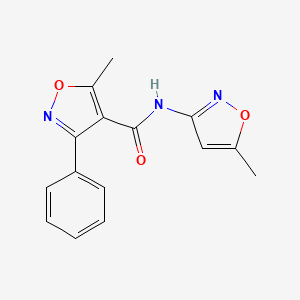
![1-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2477560.png)
![5-benzyl-3-(4-(difluoromethoxy)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2477561.png)

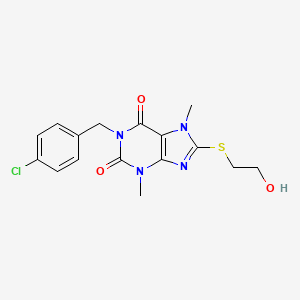
![(E)-3-[(4-chlorophenyl)methylamino]-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one](/img/structure/B2477565.png)
![(1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol](/img/structure/B2477566.png)

![1-(2-Chlorophenyl)-4-[(4-fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B2477570.png)
![2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2477575.png)
